(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone
Overview
Description
(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone is a chiral compound that features a thioxooxazolidine ring with a benzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone typically involves the formation of the thioxooxazolidine ring followed by the introduction of the benzyl group. One possible synthetic route could involve the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thioxooxazolidine ring. The benzyl group can then be introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thioxo group could yield a sulfoxide or sulfone, while reduction of the carbonyl group could yield an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme-substrate interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As a building block for the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in their activity or function. The specific pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone: The enantiomer of the compound, which may have different biological activity.
1-(4-Benzyl-2-thioxooxazolidin-3-yl)propanone: A similar compound with a propanone group instead of an ethanone group.
1-(4-Benzyl-2-thioxooxazolidin-3-yl)butanone: A similar compound with a butanone group instead of an ethanone group.
Uniqueness
(S)-1-(4-Benzyl-2-thioxooxazolidin-3-yl)ethanone is unique due to its specific chiral configuration and the presence of the thioxooxazolidine ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-oxazolidin-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9(14)13-11(8-15-12(13)16)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDBJJDTFGOQU-NSHDSACASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(COC1=S)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@H](COC1=S)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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